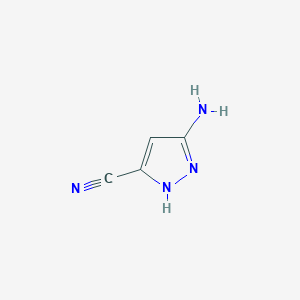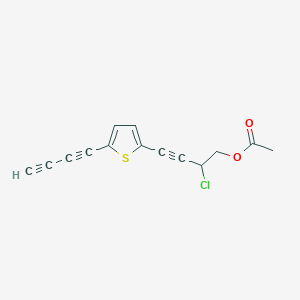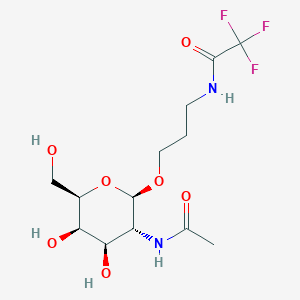![molecular formula C23H18FN9 B057448 (E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine CAS No. 428854-23-3](/img/structure/B57448.png)
(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine
Overview
Description
This compound belongs to the class of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, which have been synthesized and studied for various properties, including their potential biological activities and physical-chemical characteristics. The synthesis and characterization of such compounds are crucial for understanding their structural and functional roles in various applications, excluding their use as drugs, dosage information, and side effects.
Synthesis Analysis
The synthesis of this compound involves the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions, followed by palladium-catalyzed reductive azo cleavage to produce diverse heteroaromatic 1,2-diamines. This methodology is noted for its broad substrate scope, operational simplicity, high atom economy, and efficiency without requiring chromatographic purification (Castillo et al., 2016).
Molecular Structure Analysis
The structural analysis of similar compounds indicates the importance of stoichiometric hydration in determining their molecular structures. These structures can range from solvent-free forms to stoichiometric hydrates, significantly impacting their physical and chemical properties. The analysis often involves X-ray crystallography to elucidate the hydrogen bonding patterns and molecular conformations (Trilleras et al., 2008).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, including interactions with amines, aldehydes, and halides, to form new chemical entities with distinct properties. These reactions are crucial for modifying the compound's chemical structure and enhancing its utility in different applications (Eleev et al., 2015).
Scientific Research Applications
Hydrogen Bonding Studies : Research on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, which are structurally related to the queried compound, has focused on understanding their hydrogen bonding in hydrated and anhydrous forms. These studies contribute to the broader understanding of molecular interactions and crystal structures in this class of compounds (Trilleras et al., 2008).
Phosphodiesterase Inhibition for Alzheimer's Disease : Compounds similar to the queried one have been identified as potent and selective inhibitors of phosphodiesterase 9 (PDE9), which is a target for Alzheimer's disease treatment. The characterization of these inhibitors is critical for developing new therapeutic strategies (Wunder et al., 2005).
Anticonvulsant Activity : Pyrazolo[3,4-d]pyrimidines have been synthesized and tested for anticonvulsant activity. This research contributes to the development of new treatments for seizures and related neurological conditions (Kelley et al., 1995).
Antimicrobial Activity : Some derivatives containing the pyrazolo[3,4-d]pyrimidine structure have been synthesized and tested for antimicrobial properties. These compounds have potential applications in combating bacterial and fungal infections (Abdelhamid et al., 2010).
Anticancer Activity : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, contributing to the search for new treatments for cancer (Rahmouni et al., 2016).
properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-phenyldiazenylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN9/c24-17-11-5-4-7-14(17)13-33-23-16(10-6-12-27-23)18(32-33)22-28-20(25)19(21(26)29-22)31-30-15-8-2-1-3-9-15/h1-12H,13H2,(H4,25,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYPPYLRJKGGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine | |
CAS RN |
428854-23-3 | |
| Record name | 2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-phenylazopyrimidine-4,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)
![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)


![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)



